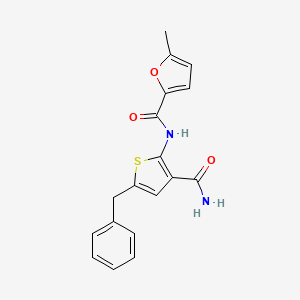![molecular formula C17H14N4O6S2 B4561290 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B4561290.png)
3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole
Overview
Description
3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of nitrobenzenesulfonyl and nitrophenylsulfanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the pyrazole with 2-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the nitrophenylsulfanyl group: This could be done by reacting the intermediate with 4-nitrophenylsulfanyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with nitro and sulfonyl groups can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modifying their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the nitrobenzenesulfonyl and nitrophenylsulfanyl groups.
1-(2-Nitrobenzenesulfonyl)-1H-pyrazole: Lacks the dimethyl and nitrophenylsulfanyl groups.
4-[(4-Nitrophenyl)sulfanyl]-1H-pyrazole: Lacks the dimethyl and nitrobenzenesulfonyl groups.
Uniqueness
The presence of both nitrobenzenesulfonyl and nitrophenylsulfanyl groups in 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole makes it unique compared to other pyrazole derivatives. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1-(2-nitrophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-11-17(28-14-9-7-13(8-10-14)20(22)23)12(2)19(18-11)29(26,27)16-6-4-3-5-15(16)21(24)25/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQLBUKSSHRHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE](/img/structure/B4561211.png)
METHANONE](/img/structure/B4561221.png)
![4-fluoro-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4561223.png)
![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B4561230.png)
![N~3~-(3-CHLORO-4-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4561235.png)
![3-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4561240.png)
![2-cyano-3-(3-methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4561249.png)
![2-[(3-phenoxybenzyl)thio]-N-phenylacetamide](/img/structure/B4561258.png)
![6-(3-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4561266.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B4561276.png)
![3-(2-CHLOROPYRIDIN-3-YL)-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4561283.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4561303.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4561308.png)
